molecular formula C11H19NO2 B2598603 tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate CAS No. 1934244-38-8

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2598603
CAS No.: 1934244-38-8
M. Wt: 197.278
InChI Key: RYAGOFRERGWKGM-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate: is a spirocyclic compound that has gained attention in the scientific community due to its unique structure and potential applications. This compound belongs to the class of spirocyclic amines and is characterized by a spiro junction between a cyclobutane and an azetidine ring, with a tert-butyl ester group attached to the azetidine nitrogen.

Scientific Research Applications

tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The compound and related intermediates are seen as a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This suggests potential for future research and development in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a 1,1-bis-nucleophile under basic conditions. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate

Comparison: tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl ester group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the tert-butyl ester group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug design and synthesis .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.3]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-11(7-12-8)5-4-6-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAGOFRERGWKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCC2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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